

# physical and chemical properties of 5,7-Dimethoxy-2,2-dimethylchromene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5,7-Dimethoxy-2,2-dimethylchromene

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## An In-depth Technical Guide to 5,7-Dimethoxy-2,2-dimethylchromene

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**5,7-Dimethoxy-2,2-dimethylchromene** is a substituted chromene derivative with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on related compounds. The information is structured to be a valuable resource for researchers and professionals engaged in the study and application of novel chromene structures.

### Introduction

Chromenes are a class of heterocyclic compounds that are widely distributed in nature and exhibit a broad spectrum of biological activities. The 2,2-dimethylchromene scaffold, in particular, is a key structural motif in many natural products and synthetic compounds with significant pharmacological properties. The substitution pattern on the aromatic ring plays a crucial role in determining the biological efficacy of these molecules. The 5,7-dimethoxy substitution is of particular interest due to the known bioactivity of related flavonoids and other

chromene derivatives bearing this arrangement. This guide focuses on the specific isomer, **5,7-Dimethoxy-2,2-dimethylchromene**, providing essential data for its synthesis, characterization, and potential biological evaluation.

## Physicochemical Properties

While specific experimental data for **5,7-Dimethoxy-2,2-dimethylchromene** is not extensively reported in the literature, the properties of the closely related isomer, 6,7-Dimethoxy-2,2-dimethylchromene (Precocene II), provide a valuable reference point.

## Quantitative Data

The following table summarizes the known and predicted physicochemical properties of **5,7-Dimethoxy-2,2-dimethylchromene** and its well-characterized isomer.

| Property          | 5,7-Dimethoxy-2,2-dimethylchromene<br>(Predicted/Inferred)  | 6,7-Dimethoxy-2,2-dimethylchromene<br>(Precocene II)[1] |
|-------------------|---|---|
| Molecular Formula | C <sub>13</sub> H <sub>16</sub> O <sub>3</sub>  | C <sub>13</sub> H <sub>16</sub> O <sub>3</sub>          |
| Molecular Weight  | 220.27 g/mol  | 220.27 g/mol  |
| Melting Point     | Not available   | 46-47 °C  |
| Boiling Point     | Not available   | Not available   |
| Solubility        | Predicted to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. Limited solubility in water. | Soluble in organic solvents.                            |
| Appearance        | Expected to be a crystalline solid.   | Crystalline solid.                                      |

## Spectral Data

Based on the structure of **5,7-Dimethoxy-2,2-dimethylchromene** and data from analogous compounds, the following spectral characteristics are anticipated:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl group (a singlet around  $\delta$  1.4 ppm), the vinylic protons on the pyran ring (two doublets), the aromatic protons (two singlets or an AB quartet depending on the solvent), and the two methoxy groups (two singlets around  $\delta$  3.8 ppm).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals for the quaternary carbons of the gem-dimethyl group and the aromatic ring, the methoxy carbons, and the aromatic and vinylic CH carbons.
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of 220.1099 m/z.

## Experimental Protocols: Synthesis of 5,7-Dimethoxy-2,2-dimethylchromene

A plausible and efficient method for the synthesis of **5,7-Dimethoxy-2,2-dimethylchromene** involves the condensation of 3,5-dimethoxyphenol with 3-methyl-2-butenal (prenal) under acidic conditions. This acid-catalyzed cyclization is a common and effective strategy for the formation of the chromene ring system.

### Materials and Methods

- Reactants: 3,5-Dimethoxyphenol, 3-Methyl-2-butenal (Prenal), Pyridine, Formic Acid
- Solvent: Toluene
- Apparatus: Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

### Synthetic Procedure

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve 3,5-dimethoxyphenol (1 equivalent) in toluene.
- Addition of Reagents: To this solution, add pyridine (0.1 equivalents) followed by the dropwise addition of 3-methyl-2-butenal (1.2 equivalents).

- **Acid Catalysis:** Add formic acid (0.2 equivalents) to the reaction mixture.
- **Azeotropic Water Removal:** Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **5,7-Dimethoxy-2,2-dimethylchromene**.

## Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry, and its purity should be assessed by high-performance liquid chromatography (HPLC).

## Potential Biological Activity and Signaling Pathways

While direct biological studies on **5,7-Dimethoxy-2,2-dimethylchromene** are limited, the bioactivities of structurally related compounds provide strong indications of its potential pharmacological relevance.

### Anticancer Activity

Several chromene derivatives have demonstrated significant anticancer properties. For instance, 5,7-dimethoxyflavone, which shares the same aromatic substitution pattern, has been shown to induce apoptosis and cell cycle arrest in liver cancer cells (HepG2) through the generation of reactive oxygen species (ROS).<sup>[2]</sup> It exhibited an  $\text{IC}_{50}$  of 25  $\mu\text{M}$  in this cell line.<sup>[2]</sup> Furthermore, various benzochromene derivatives have shown potent growth inhibitory activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2.<sup>[3]</sup> These compounds can induce apoptosis and inhibit key proteins involved in cancer

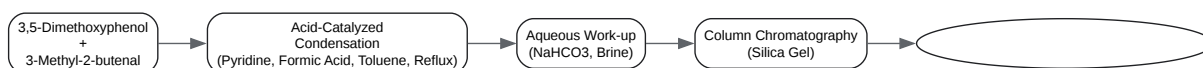
progression.[3] Given these precedents, **5,7-Dimethoxy-2,2-dimethylchromene** is a promising candidate for evaluation as a potential anticancer agent.

## Lipid-Lowering Effects

A related compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, has been identified as having lipid-lowering effects in hepatocytes.[4] This compound was found to reduce the accumulation of lipid droplets by up-regulating the peroxisome proliferator-activated receptor-gamma coactivator 1 $\alpha$  (PGC1 $\alpha$ ), which is involved in fat catabolism.[4] This suggests that **5,7-Dimethoxy-2,2-dimethylchromene** may also possess activities relevant to metabolic disorders such as nonalcoholic fatty liver disease (NAFLD).

## Visualizations

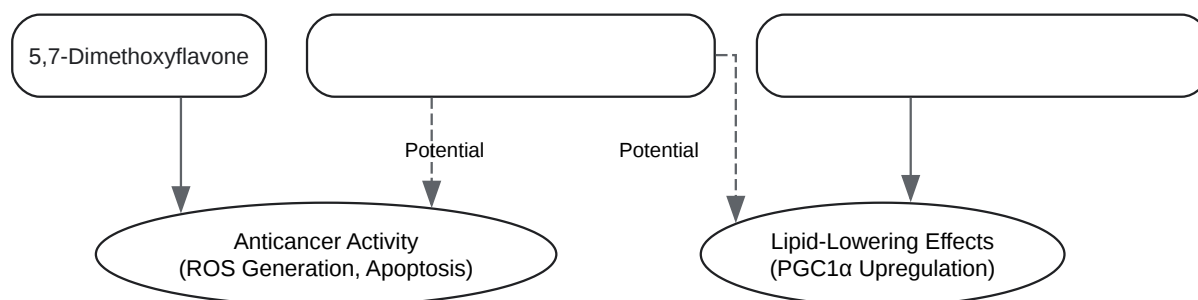
### Proposed Synthesis Workflow



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Caption: Proposed workflow for the synthesis of **5,7-Dimethoxy-2,2-dimethylchromene**.

### Potential Biological Activity Relationship



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Caption: Relationship between **5,7-Dimethoxy-2,2-dimethylchromene** and related bioactive compounds.

## Conclusion

**5,7-Dimethoxy-2,2-dimethylchromene** represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific molecule is emerging, the information available for structurally similar compounds suggests its potential in areas such as oncology and metabolic diseases. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. This technical guide serves as a foundational resource to stimulate and support future research and development efforts centered on this intriguing chromene derivative.

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- To cite this document: BenchChem. [physical and chemical properties of 5,7-Dimethoxy-2,2-dimethylchromene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3116134#physical-and-chemical-properties-of-5-7-dimethoxy-2-2-dimethylchromene\]](https://www.benchchem.com/product/b3116134#physical-and-chemical-properties-of-5-7-dimethoxy-2-2-dimethylchromene)

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